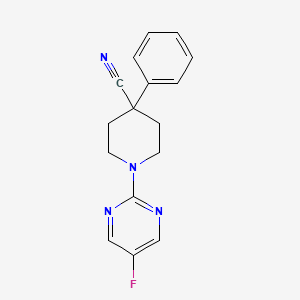![molecular formula C16H17BrN8 B12248031 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine](/img/structure/B12248031.png)
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperazine ring, further connected to a cyclopropyl-substituted purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl-pyrimidine derivative. The final step involves the cyclopropylation of the purine ring, which is achieved through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties but lacks the cyclopropyl-purine structure.
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine: Similar structure but with an oxolan-2-yl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17BrN8 |
|---|---|
Molecular Weight |
401.26 g/mol |
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropylpurine |
InChI |
InChI=1S/C16H17BrN8/c17-11-7-18-16(19-8-11)24-5-3-23(4-6-24)14-13-15(21-9-20-14)25(10-22-13)12-1-2-12/h7-10,12H,1-6H2 |
InChI Key |
YHQCIOORUXCUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=N5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247953.png)

![3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12247965.png)
![4-Cyclobutyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12247971.png)
![2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12247973.png)
![2-Methyl-4-(oxan-4-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247975.png)
![6-Methyl-2-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12247982.png)
![2-(4-Fluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12247984.png)
![9-ethyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B12247990.png)
![2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B12248002.png)
![1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12248006.png)
![3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12248013.png)
![6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12248019.png)
![Ethyl [(2,3-dichlorophenyl)carbamoyl]formate](/img/structure/B12248030.png)
